molecular formula C10H10ClN5O B2503145 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 93444-91-8

5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2503145
CAS RN: 93444-91-8
M. Wt: 251.67
InChI Key: YNHMYRUNFIQMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1,3,4-thiadiazole . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” can be analyzed using computational methods such as density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” can be investigated using ultrasound-assisted methods . These methods have been shown to increase the efficiency of the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” can be analyzed using various spectroscopic techniques .

Scientific Research Applications

Agrochemicals and Plant Growth Regulators

Indole derivatives, including triazoles, have applications in agriculture. Researchers have explored their use as plant growth regulators, enhancing crop yield, stress tolerance, and disease resistance. Investigating the compound’s effects on plant physiology and growth could lead to innovative agrochemicals.

These applications highlight the compound’s versatility and potential impact across diverse scientific fields. Further research and collaboration are necessary to fully unlock its therapeutic and practical benefits . If you need more information or have additional queries, feel free to ask!

Future Directions

The compound “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” and its derivatives could be further evaluated for their potential biological activities . For instance, they could be tested for their urease inhibitor activities .

properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c11-7-4-2-1-3-6(7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHMYRUNFIQMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Synthesis routes and methods

Procedure details

23 g (1 mol) of sodium are dissolved in 1 litre of ethyl alcohol and 101 g (1.2 mol) of cyanoacetamide are added thereto. 167.5 g (1 mol) of o-chlorobenzyl azide are added to this suspension at 40°-45° and the whole is heated for 2 hours under reflux. After cooling to 30°, 1000 ml of water are added, the precipitated product is filtered off with suction and then washed several times with warm water. After recrystallisation from dioxan and toluene, 5-amino-1-(o-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is obtained in the form of colourless crystals having a melting point of 206°-207°.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
167.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four

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